molecular formula C31H37NO7S B395296 2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B395296
M. Wt: 567.7g/mol
InChI Key: VZFSULRMCJUPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure It features a quinoline core substituted with various functional groups, including ethylsulfanyl, methoxyphenyl, and trimethoxyphenyl groups

Preparation Methods

The synthesis of 2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Substitution Reactions:

    Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and a suitable catalyst.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide and a base.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar compounds to 2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include:

The uniqueness of this compound lies in its combination of functional groups and the quinoline core, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C31H37NO7S

Molecular Weight

567.7g/mol

IUPAC Name

2-ethylsulfanylethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C31H37NO7S/c1-7-40-13-12-39-31(34)27-18(2)32-22-14-19(21-10-8-9-11-24(21)35-3)15-23(33)29(22)28(27)20-16-25(36-4)30(38-6)26(17-20)37-5/h8-11,16-17,19,28,32H,7,12-15H2,1-6H3

InChI Key

VZFSULRMCJUPMN-UHFFFAOYSA-N

SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CC(C2)C4=CC=CC=C4OC)C

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CC(C2)C4=CC=CC=C4OC)C

Origin of Product

United States

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